N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide is a complex organic compound that features a benzimidazole moiety, a cyclohexene ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol
- N-(1H-benzo[d]imidazole(-2-yl)-1-(3-nitrophenyl))methanimine
Uniqueness
N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H33N3O2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[[(1S,4S,6S)-4-(1H-benzimidazol-2-ylmethyl)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H33N3O2/c1-17(2)22-14-19(15-26-29-23-10-6-7-11-24(23)30-26)18(3)13-20(22)16-28-27(31)21-9-5-8-12-25(21)32-4/h5-13,17,19-20,22H,14-16H2,1-4H3,(H,28,31)(H,29,30)/t19-,20-,22-/m0/s1 |
InChI Key |
XSZSIBNZAMGKEU-ONTIZHBOSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](C[C@H]1CC2=NC3=CC=CC=C3N2)C(C)C)CNC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(C(CC1CC2=NC3=CC=CC=C3N2)C(C)C)CNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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